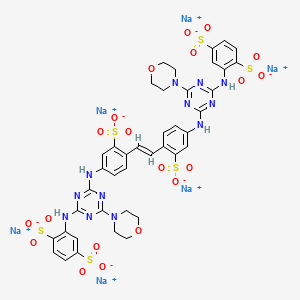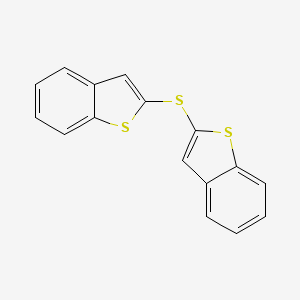![molecular formula C10H16O B14655353 Bicyclo[7.1.0]decan-2-one CAS No. 41956-22-3](/img/structure/B14655353.png)
Bicyclo[7.1.0]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bicyclo[7.1.0]decan-2-one is a unique organic compound characterized by its bicyclic structure, which includes a three-membered ring fused to a larger nine-membered ring. This compound is notable for its structural complexity and the presence of a ketone functional group, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[7.1.0]decan-2-one typically involves the formation of the bicyclic framework through cycloaddition reactions. One common method is the [2+2] cycloaddition, which can be facilitated by photochemical or thermal conditions . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: While detailed industrial
Properties
CAS No. |
41956-22-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
bicyclo[7.1.0]decan-2-one |
InChI |
InChI=1S/C10H16O/c11-10-6-4-2-1-3-5-8-7-9(8)10/h8-9H,1-7H2 |
InChI Key |
UBKCCNQDDGWBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C2CC2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


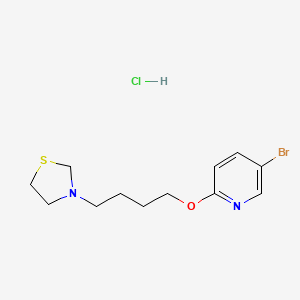
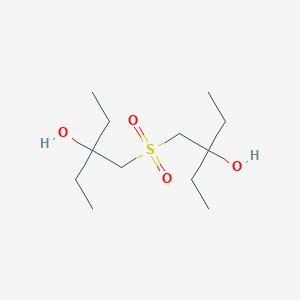
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
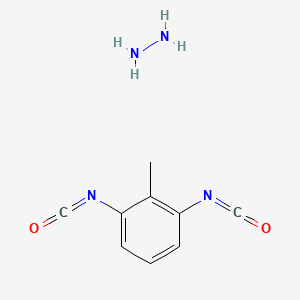

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)

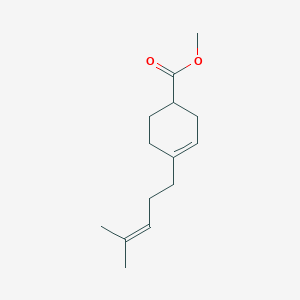
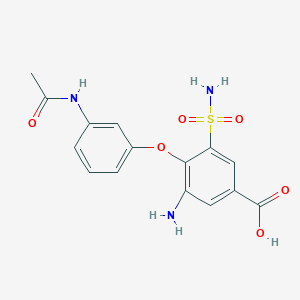
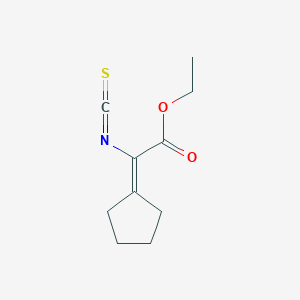
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

